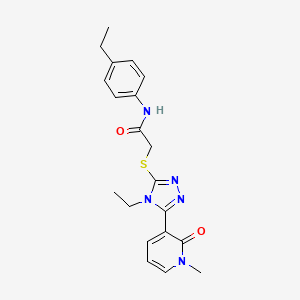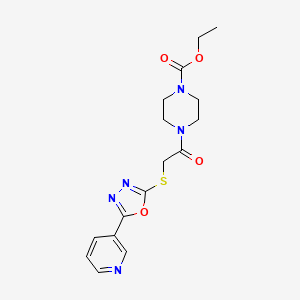![molecular formula C21H15N3O7S B2780199 (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-27-4](/img/no-structure.png)
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C21H15N3O7S and a molecular weight of 453.43. It is part of the 2H/4H-chromene class of heterocyclic compounds, which are known for their versatile biological profiles .
Synthesis Analysis
The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is typically performed under catalyst-free conditions in an environmentally friendly medium .Molecular Structure Analysis
The molecular structure of this compound, like other chromenes, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The synthesis of chromene derivatives often involves multicomponent reactions (MCRs), which are promising and powerful tools in organic, combinatorial, and medicinal chemistry . MCRs are known for their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .Scientific Research Applications
Synthesis Methodologies
One area of research involves the synthesis of thiazole and chromene derivatives, which are essential for pharmaceuticals and materials science. For instance, Reddy and Krupadanam (2010) developed an efficient one-pot synthesis method for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlighting the compound's relevance in synthesizing biologically active molecules (Reddy & Krupadanam, 2010). Similarly, Mohamed (2014) presented a synthesis approach for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity of thiazole-based compounds (Mohamed, 2014).
Sensing Applications
The compound has also been explored for its potential in sensing applications. Wagh et al. (2015) designed a new chemosensor based on a benzothiazole unit, demonstrating its utility in detecting Cu2+ and Hg2+ ions in semi-aqueous media. This research underscores the compound's role in developing selective and sensitive environmental sensors (Wagh et al., 2015).
Structural Analyses and Material Properties
In the realm of materials science, the structural analysis of thiazole and chromene derivatives offers insights into their properties and applications. Li et al. (2015) described the crystal structure of a related compound, emphasizing the significance of structural determinations in understanding the material's properties and reactivity (Li et al., 2015). Furthermore, Megrouss et al. (2019) conducted a comprehensive study on thiazolidinone derivatives, including DFT quantum chemical methods, to elucidate their structural and physical properties, highlighting the importance of computational methods in characterizing these compounds (Megrouss et al., 2019).
Mechanism of Action
Future Directions
The future directions in the research of chromene derivatives involve the development of concise and efficient methods for the synthesis of these important molecules . The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole, followed by the reaction of the resulting imine with ethyl 2-bromoacetate and subsequent reduction of the nitro group.", "Starting Materials": [ "4-oxo-4H-chromene-3-carboxylic acid", "2-aminobenzo[d]thiazole", "ethyl 2-bromoacetate", "sodium borohydride", "acetic acid", "nitric acid", "sodium nitrite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzo[d]thiazole with nitric acid and sodium nitrite in acetic acid to yield 6-nitro-2-aminobenzo[d]thiazole.", "Step 2: Condensation of 4-oxo-4H-chromene-3-carboxylic acid with 6-nitro-2-aminobenzo[d]thiazole in the presence of sodium hydroxide to form the imine.", "Step 3: Reaction of the imine with ethyl 2-bromoacetate in the presence of sodium hydride to yield (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate.", "Step 4: Reduction of the nitro group using sodium borohydride in water to obtain the final product." ] } | |
CAS RN |
865247-27-4 |
Product Name |
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
Molecular Formula |
C21H15N3O7S |
Molecular Weight |
453.43 |
IUPAC Name |
ethyl 2-[6-nitro-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H15N3O7S/c1-2-30-18(25)10-23-15-8-7-12(24(28)29)9-17(15)32-21(23)22-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3 |
InChI Key |
LRUKMBLITDNQSB-DQRAZIAOSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2780116.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)
![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)

![Pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2780129.png)

![9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2780132.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2780134.png)
![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)